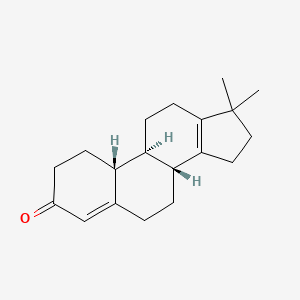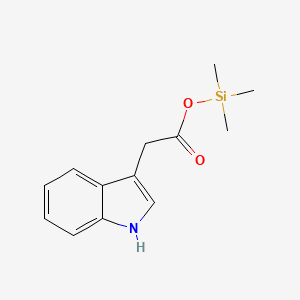
3-Indoleacetic acid, TMS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Indoleacetic acid, TMS (trimethylsilyl ester) is a derivative of indole-3-acetic acid, a naturally occurring plant hormone belonging to the auxin family. This compound is widely used in various scientific research fields due to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indoleacetic acid, TMS typically involves the esterification of indole-3-acetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Indoleacetic acid, TMS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into indole-3-ethanol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Various indole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Indoleacetic acid, TMS is extensively used in scientific research due to its versatile applications:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives.
Biology: The compound is used to study plant growth and development, as it mimics the action of natural auxins.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of plant growth regulators and other agricultural chemicals
Wirkmechanismus
The mechanism of action of 3-Indoleacetic acid, TMS involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to auxin receptors in plant cells, triggering a cascade of signaling events.
Pathways Involved: It activates the transcription of auxin-responsive genes, leading to various physiological responses such as cell elongation, division, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid (IAA): The parent compound, a natural plant hormone.
Indole-3-butyric acid (IBA): Another auxin used as a rooting agent.
Indole-3-acetonitrile (IAN): A precursor to IAA with similar biological activities.
Uniqueness
3-Indoleacetic acid, TMS is unique due to its enhanced stability and solubility compared to its parent compound, indole-3-acetic acid. The trimethylsilyl group protects the carboxyl group, making it more resistant to hydrolysis and suitable for various chemical reactions .
Eigenschaften
CAS-Nummer |
2078-23-1 |
|---|---|
Molekularformel |
C13H17NO2Si |
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
trimethylsilyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H17NO2Si/c1-17(2,3)16-13(15)8-10-9-14-12-7-5-4-6-11(10)12/h4-7,9,14H,8H2,1-3H3 |
InChI-Schlüssel |
PNYNSYZOBWBNFR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)CC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


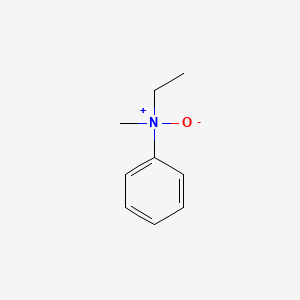
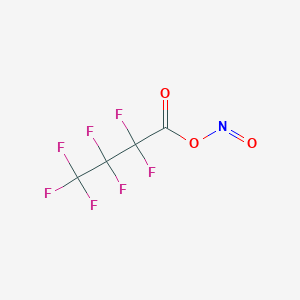
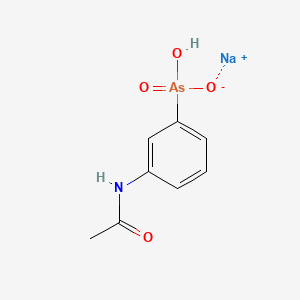
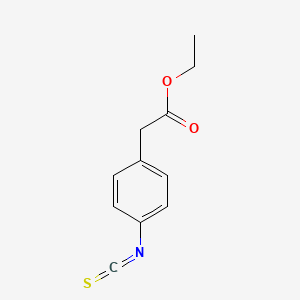
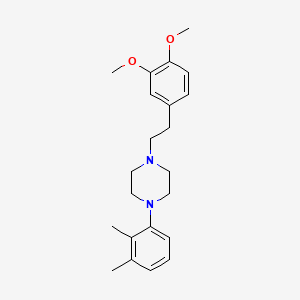
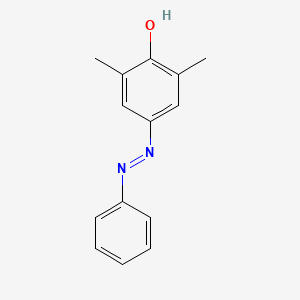
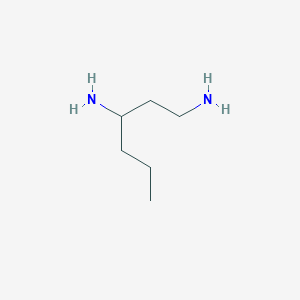
![[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B14751593.png)
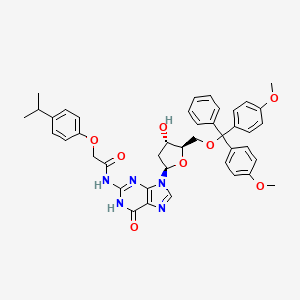
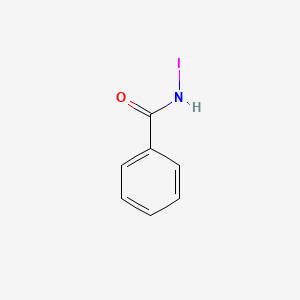
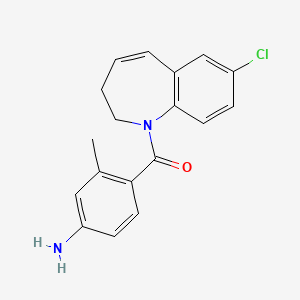
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)

